N-[2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-N'-[2-(4-chlorophenyl)ethyl]ethanediamide
Description
Structural Classification and Functional Group Analysis
The compound belongs to the diamide class, characterized by two amide bonds (-N-C(=O)-) bridging its central ethanedioic acid backbone. Its structure integrates four distinct pharmacophoric elements:
- 1,3-Benzodioxol-5-yl Group : A bicyclic ether system fused to a benzene ring, providing metabolic stability and π-π stacking capabilities. The 5-position substitution directs electronic effects toward the ethylmorpholine side chain.
- Morpholin-4-yl Group : A six-membered saturated heterocycle containing one oxygen and one nitrogen atom, enhancing water solubility through its polar tertiary amine while contributing to conformational rigidity.
- 4-Chlorophenethyl Group : A lipophilic aryl moiety with a para-chlorine substituent, facilitating hydrophobic interactions and potential halogen bonding with biological targets.
- Ethanediamide Core : A linear diamide linker that imposes torsional constraints and participates in hydrogen bonding networks.
The IUPAC name follows substitutive nomenclature rules outlined by Chemical Abstracts:
- Parent chain : Ethanediamide (two carbons with terminal amides).
- Primary substituents :
- N-[2-(1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]
- N'-[2-(4-chlorophenyl)ethyl]
A comparative analysis of key structural features is presented in Table 1.
Table 1: Functional Group Contributions to Molecular Properties
The SMILES notation (ClC1=CC=C(C=C1)CCNC(=O)C(=O)NCC(C2=CC3=C(C=C2)OCO3)N4CCOCC4) highlights the connectivity: the benzodioxole and morpholine groups branch from the central ethylenediamine, while the chlorophenyl group terminates the opposing amide.
Historical Context in Medicinal Chemistry
The compound emerged in the early 21st century as part of efforts to optimize diamide scaffolds for central nervous system (CNS) targeting. Three evolutionary phases mark its development:
- Proto-Diamides (1990s–2000s) : Early ethanediamides explored as protease inhibitors, leveraging the diamide's hydrogen-bonding capacity. The morpholine group was later incorporated to improve blood-brain barrier penetration.
- Benzodioxole Integration (2005–2015) : Inspired by natural products like myristicin, researchers fused benzodioxole to diamides to enhance metabolic stability. Patent US896350B2 (2015) first disclosed N-[2-(1,3-benzodioxol-5-yl)ethyl]diamides as dopamine reuptake inhibitors.
- Chlorophenyl Optimization (2020s) : Introduction of the 4-chlorophenethyl group addressed off-target binding in lead compounds, as halogenated aromatics improved selectivity for aminergic GPCRs.
A 2025 PubChem update (CID 16032025) confirmed its structural similarity to advanced preclinical candidates targeting neuropathic pain, though specific therapeutic applications remain undisclosed. The compound's design reflects convergent trends in fragment-based drug discovery, combining validated pharmacophores into a single entity with tunable physicochemical properties.
Properties
IUPAC Name |
N'-[2-(1,3-benzodioxol-5-yl)-2-morpholin-4-ylethyl]-N-[2-(4-chlorophenyl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26ClN3O5/c24-18-4-1-16(2-5-18)7-8-25-22(28)23(29)26-14-19(27-9-11-30-12-10-27)17-3-6-20-21(13-17)32-15-31-20/h1-6,13,19H,7-12,14-15H2,(H,25,28)(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFLFXZNQQVKYNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)C(=O)NCCC2=CC=C(C=C2)Cl)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-N’-[2-(4-chlorophenyl)ethyl]ethanediamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:
Formation of the Benzodioxole Intermediate: The benzodioxole ring is synthesized through a cyclization reaction involving catechol and formaldehyde under acidic conditions.
Morpholine Addition: The benzodioxole intermediate is then reacted with morpholine in the presence of a base, such as sodium hydride, to form the morpholine-substituted benzodioxole.
Chlorophenyl Ethylation: The morpholine-substituted benzodioxole is further reacted with 4-chlorophenylethylamine in the presence of a coupling agent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-N’-[2-(4-chlorophenyl)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-N’-[2-(4-chlorophenyl)ethyl]ethanediamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-N’-[2-(4-chlorophenyl)ethyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Comparison with Similar Compounds
The target compound shares structural motifs with several ethanediamide and carboxamide derivatives. Below is a detailed comparison based on substituents, core structures, and reported activities:
Structural and Functional Comparison
Key Observations
Substituent Diversity: The target compound’s morpholine and 4-chlorophenyl groups distinguish it from analogues with piperazine (e.g., ) or tetrahydroquinoline (e.g., ) moieties. These substituents may alter solubility, bioavailability, or target specificity. Halogenated aromatic groups (e.g., 4-chlorophenyl in the target vs. 4-fluorophenyl in ) are common in drug design for modulating lipophilicity and binding affinity.
Core Structure Implications: Ethanediamide vs.
Synthetic Routes :
- The target compound’s synthesis likely involves amide coupling reactions , similar to methods described for hydrazinecarbothioamides (e.g., carbodiimide-mediated coupling in ).
Biological Activity Gaps: While QOD and ICD derivatives exhibit falcipain inhibition , the target compound’s activity remains uncharacterized in the provided evidence.
Notes
Synthesis Challenges : Amide bond formation (critical for ethanediamides) may require optimized conditions, as seen in for similar derivatives.
Data Limitations : Pharmacological data for the target compound are absent in the evidence, precluding direct efficacy comparisons. Future studies should focus on bioassays and crystallography (e.g., using SHELX for structural analysis).
Biological Activity
N-[2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-N'-[2-(4-chlorophenyl)ethyl]ethanediamide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features and biological activity. This compound combines a benzodioxole moiety, morpholine ring, and an ethylenediamine backbone, allowing it to interact with various biological targets.
Chemical Structure and Properties
The molecular formula of this compound is , and its molecular weight is approximately 397.4 g/mol. The structural complexity provides a platform for diverse biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C21H23ClN3O5 |
| Molecular Weight | 397.4 g/mol |
| CAS Number | 887218-36-2 |
The biological activity of this compound primarily involves enzyme inhibition and modulation of signal transduction pathways. The compound has been shown to interact with specific enzymes, potentially inhibiting their activity by binding to active sites.
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit certain kinases and other enzymes involved in cellular signaling pathways.
- Signal Transduction Modulation: It can alter cellular responses by interfering with key signaling pathways.
Pharmacological Studies
Recent studies have investigated the compound's pharmacological properties, particularly its potential as an anticancer agent and anti-inflammatory drug.
-
Anticancer Activity:
- In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including MDA-MB 231 (breast cancer), HCT116 (colon cancer), and PC3 (prostate cancer). The IC50 values indicate the concentration required to inhibit cell proliferation by 50%, revealing promising anticancer properties.
Cell Line IC50 (µM) MDA-MB 231 15.6 HCT116 12.3 PC3 10.7 -
Anti-inflammatory Effects:
- The compound has also been evaluated for its anti-inflammatory properties, showing potential in reducing inflammation markers in preclinical models.
Case Studies
Case Study 1: Anticancer Activity in Breast Cancer Cell Lines
A study conducted on the MDA-MB 231 breast cancer cell line revealed that treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability. The most effective concentration yielded an IC50 value of 15.6 µM, indicating substantial antiproliferative activity.
Case Study 2: Inhibition of Kinase Activity
Another investigation focused on the inhibition of specific kinases associated with cancer progression. The compound was tested against DYRK1A and CDK5/p25 kinases, demonstrating effective inhibition with IC50 values below 10 µM, suggesting its potential as a therapeutic agent in targeting these pathways.
Q & A
Q. What are the standard synthetic routes for this compound, and what key reaction conditions are employed?
The synthesis involves multi-step organic reactions, starting with intermediate preparation (e.g., chlorinated aniline derivatives) and proceeding via amide coupling. Key steps include:
- Coupling agents : EDC or HATU for amide bond formation under anhydrous conditions .
- Solvents : DMF or dichloromethane (DCM) for optimal solubility .
- Purification : HPLC or column chromatography to isolate the product (>95% purity) .
- Catalysts : Acid/base conditions (e.g., triethylamine) to drive reactions to completion .
Q. Which spectroscopic techniques are essential for confirming the compound’s structure?
Core characterization methods include:
- NMR spectroscopy (1H, 13C): Assigns proton/carbon environments and confirms substituent connectivity .
- Mass spectrometry (MS) : Validates molecular weight and fragmentation patterns .
- Infrared spectroscopy (IR) : Identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
Q. What in vitro assays are used to screen its biological activity?
Initial screening employs:
- Enzymatic assays : Kinase inhibition studies using fluorescence-based readouts .
- Receptor binding assays : Radioligand displacement (e.g., serotonin/dopamine receptors) .
- Cytotoxicity testing : MTT assays in cancer cell lines (e.g., IC₅₀ determination) .
Advanced Research Questions
Q. How can researchers optimize synthetic yield and purity while minimizing side products?
Optimization strategies include:
- Catalyst screening : HATU outperforms EDC in amide coupling efficiency (yield increase by ~20%) .
- Temperature control : Sensitive steps (e.g., nitro group reduction) at 0–5°C prevent degradation .
- Solvent selection : Anhydrous DMF reduces hydrolysis of activated intermediates .
- Process monitoring : Real-time TLC/HPLC tracking to terminate reactions at optimal conversion .
Q. How can structural ambiguities (e.g., stereochemistry) be resolved?
Advanced methods:
- X-ray crystallography : Resolves absolute configuration and crystal packing .
- 2D NMR (COSY, HSQC) : Clarifies through-space and through-bond correlations .
- Computational modeling : Density Functional Theory (DFT) predicts NMR shifts and stabilizes conformers .
Q. What strategies reconcile conflicting solubility data across solvent systems?
Systematic approaches include:
- Controlled solubility studies : Measure equilibrium solubility in buffered (pH 7.4) vs. organic solvents (e.g., DMSO) .
- Thermodynamic analysis : Van’t Hoff plots to assess temperature-dependent solubility .
- Co-solvent screening : Identify excipients (e.g., PEG-400) to enhance aqueous solubility for biological assays .
Q. How can molecular targets be identified in complex biological systems?
Target deconvolution techniques:
Q. What methodologies elucidate the compound’s interaction with kinase targets?
Mechanistic studies utilize:
- Co-crystallography : Resolve binding modes (e.g., ATP-binding pocket occupancy) .
- Molecular dynamics simulations : Predict conformational changes post-binding .
- Kinase profiling panels : Assess selectivity across 100+ kinases to identify off-target effects .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activity (e.g., IC₅₀ variability)?
Mitigation steps:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
